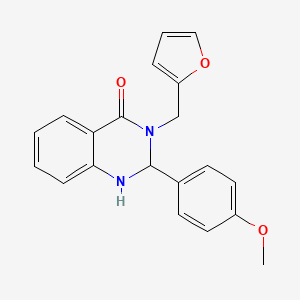![molecular formula C21H19N5O4S B12484240 5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12484240.png)
5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a complex organic compound that belongs to the class of oxadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole” typically involves multi-step organic reactions. The key steps may include:
- Formation of the 1,2,4-triazole ring.
- Introduction of the benzodioxin moiety.
- Coupling of the triazole and benzodioxin units.
- Formation of the oxadiazole ring.
- Introduction of the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxyphenyl groups.
Reduction: Reduction reactions may target the oxadiazole or triazole rings.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole” would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: A simpler oxadiazole derivative.
1,2,4-Triazole: A core structure in many biologically active compounds.
Benzodioxin Derivatives: Known for their diverse biological activities.
Uniqueness
The uniqueness of “5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole” lies in its complex structure, which combines multiple pharmacophores, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C21H19N5O4S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19N5O4S/c1-26-20(14-5-8-16-17(11-14)29-10-9-28-16)23-24-21(26)31-12-18-22-19(25-30-18)13-3-6-15(27-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3 |
Clave InChI |
GXXXWFACEQWOOM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484166.png)
![5-({[3-(1H-benzimidazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484178.png)
![6-(4-bromophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12484189.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B12484196.png)
![3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12484205.png)
![15-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12484213.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B12484214.png)
![5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12484219.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484227.png)
![2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B12484241.png)


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12484267.png)
![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)
